
Dipropyl cyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethylate . The reaction involves an intramolecular condensation that forms the cyclopropane ring. The process typically requires controlled conditions, including specific temperatures and reaction times, to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of cyclopropane-1,1-dicarboxylate derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Dipropyl cyclopropane-1,1-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dipropyl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. For instance, it acts as a slow, tight-binding inhibitor of certain enzymes, with an inhibition constant of 90 nM . The inhibition is time-dependent, attributed to the low rate constants for the formation and dissociation of the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl groups instead of propyl groups.
Dimethyl cyclopropane-1,1-dicarboxylate: Contains methyl groups instead of propyl groups.
Uniqueness
Dipropyl cyclopropane-1,1-dicarboxylate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. The propyl groups provide different steric and electronic effects compared to ethyl or methyl groups, potentially leading to distinct chemical behaviors and applications .
Eigenschaften
CAS-Nummer |
213539-71-0 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
dipropyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-7-14-9(12)11(5-6-11)10(13)15-8-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
XZOQOOYKHMCTLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1(CC1)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
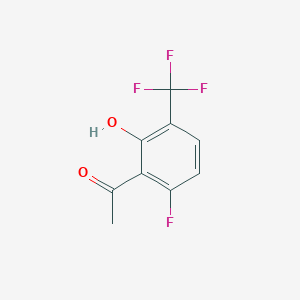


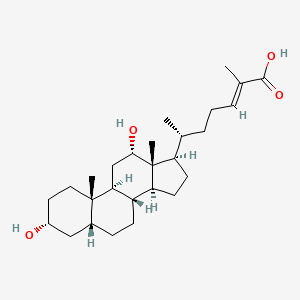
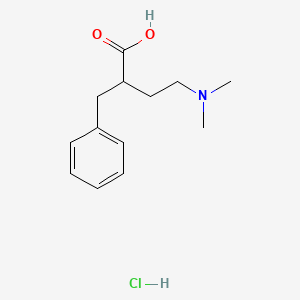
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
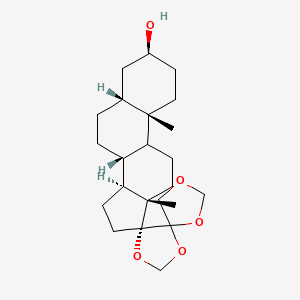
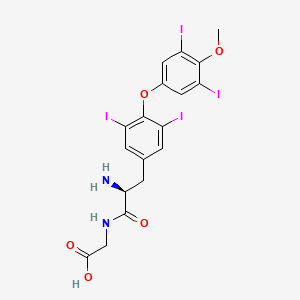
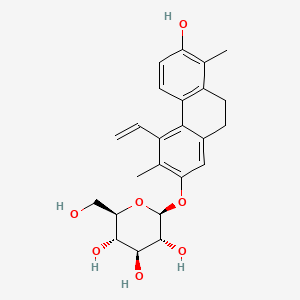
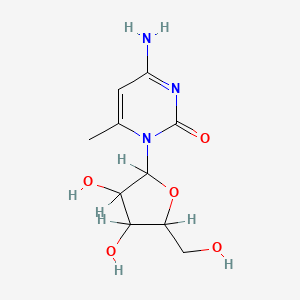
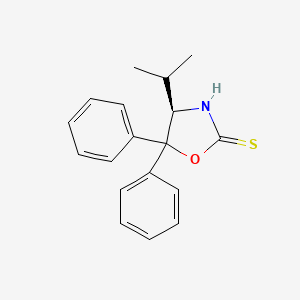
![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
